
4-((Dipropylamino)methyl)benzaldehyde
Übersicht
Beschreibung
4-((Dipropylamino)methyl)benzaldehyde is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Charge Transporting Properties : A study examined the effects of methyl groups on the HOMO and LUMO energy levels and the charge transport ability of 4-(diphenylamino)benzaldehyde phenylhydrazones. It was found that the presence of methyl groups at any position negatively impacts the hole drift mobility in molecularly doped polymers containing these hydrazones (Urnikaitė et al., 2009).
Bioproduction of Benzaldehyde : Another research explored the use of Pichia pastoris in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde, a molecule widely used in the flavor industry. The study focused on optimizing conditions for benzaldehyde production (Craig & Daugulis, 2013).
Optical Properties of Metal Complexes : Research involving the reaction of 4-methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol to produce aluminum and zinc complexes was conducted. These complexes were found to have high thermal stability and emitted blue-green light, demonstrating potential in optoelectronics (Barberis & Mikroyannidis, 2006).
Promotion of Benzoin Condensation : A study showed that 4- and 5-methyl thiazole, when treated with certain reagents, can promote the benzoin condensation of benzaldehyde. This highlights a potential application in synthetic chemistry (Davis & Forrester, 1999).
Enzymatic Study on Benzaldehyde Lyase : Research involving benzaldehyde lyase (BAL), which catalyzes the cleavage of benzoin to benzaldehyde, provided insights into the enzyme’s mechanism and potential applications in chemoenzymatic synthesis (Brandt et al., 2008).
Tyrosinase Inhibition Study : A study on the inhibition of mushroom tyrosinase by benzaldehyde derivatives revealed insights into the molecular interactions and potential applications in biochemistry or pharmacology (Nihei & Kubo, 2017).
Electrosynthesis of Methyl Benzaldehyde : Research on the in-cell ultrasonic electrosynthesis of methyl benzaldehyde explored the selective synthesis of this compound, which has implications in chemical manufacturing processes (Hu, 2014).
Eigenschaften
IUPAC Name |
4-[(dipropylamino)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15(10-4-2)11-13-5-7-14(12-16)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJOSWKQSZRJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515459 | |
| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82413-59-0 | |
| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


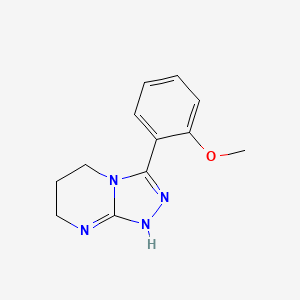
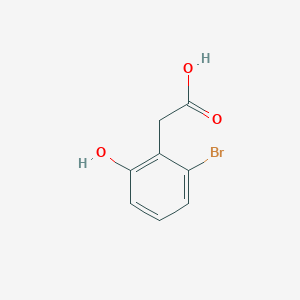
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B7964701.png)
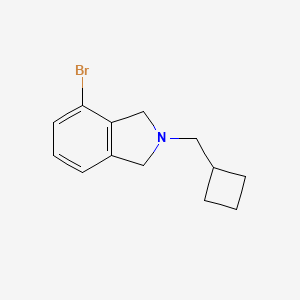
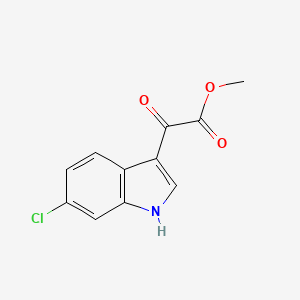
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B7964726.png)

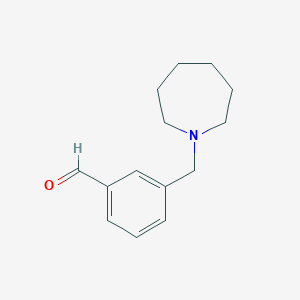

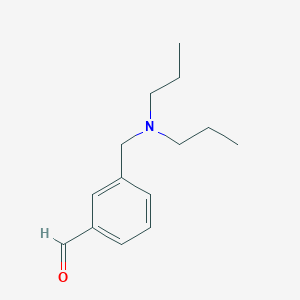

![4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7964765.png)
![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)